Stressin I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C203H337N57O56 |

|---|---|

Molecular Weight |

4472 g/mol |

IUPAC Name |

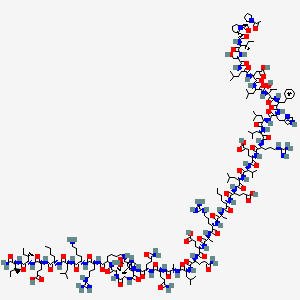

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-acetylpyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(3S,6S,9S)-18-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]-3-(hydroxymethyl)-6-(1H-imidazol-4-ylmethyl)-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C203H337N57O56/c1-30-35-51-119(229-177(293)131(65-73-154(271)272)240-185(301)139(88-105(16)17)250-196(312)158(107(20)21)254-180(296)132(66-74-155(273)274)238-172(288)125(57-46-80-220-203(213)214)233-184(300)136(85-102(10)11)243-186(302)137(86-103(12)13)244-189(305)142(91-117-94-215-98-221-117)248-188(304)141(90-116-49-38-37-39-50-116)251-199(315)162(114(28)263)258-192(308)140(89-106(18)19)245-191(307)144(93-157(277)278)249-187(303)138(87-104(14)15)246-194(310)146(97-262)253-197(313)160(109(23)33-4)257-195(311)147-58-47-82-260(147)200(316)148-59-48-81-259(148)115(29)264)167(283)223-111(25)164(280)226-123(55-44-78-218-201(209)210)168(284)224-112(26)165(281)228-130(64-72-153(269)270)176(292)236-128(62-70-151(207)267)178(294)241-134(83-100(6)7)182(298)225-113(27)166(282)227-126(60-68-149(205)265)174(290)235-127(61-69-150(206)266)175(291)237-129-63-71-152(268)217-77-43-41-54-122(234-193(309)145(96-261)252-190(306)143(247-179(129)295)92-118-95-216-99-222-118)170(286)231-124(56-45-79-219-202(211)212)171(287)230-121(53-40-42-76-204)173(289)242-135(84-101(8)9)183(299)232-120(52-36-31-2)169(285)239-133(67-75-156(275)276)181(297)256-161(110(24)34-5)198(314)255-159(163(208)279)108(22)32-3/h37-39,49-50,94-95,98-114,119-148,158-162,261-263H,30-36,40-48,51-93,96-97,204H2,1-29H3,(H2,205,265)(H2,206,266)(H2,207,267)(H2,208,279)(H,215,221)(H,216,222)(H,217,268)(H,223,283)(H,224,284)(H,225,298)(H,226,280)(H,227,282)(H,228,281)(H,229,293)(H,230,287)(H,231,286)(H,232,299)(H,233,300)(H,234,309)(H,235,290)(H,236,292)(H,237,291)(H,238,288)(H,239,285)(H,240,301)(H,241,294)(H,242,289)(H,243,302)(H,244,305)(H,245,307)(H,246,310)(H,247,295)(H,248,304)(H,249,303)(H,250,312)(H,251,315)(H,252,306)(H,253,313)(H,254,296)(H,255,314)(H,256,297)(H,257,311)(H,258,308)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H4,209,210,218)(H4,211,212,219)(H4,213,214,220)/t108-,109-,110-,111-,112-,113-,114+,119-,120-,121-,122?,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,158-,159-,160-,161-,162-/m0/s1 |

InChI Key |

HZKFMBAUDWRPRY-WNBAZHKDSA-N |

Synonyms |

Cyclo(31-34)[D-Phe12,Nle21,38,Glu31, Lys34]Ac-hCRF (4-41); PPISLDLTFHLLREVLEXARAEQLAQQEHSKRKLXEII_x000B_(Modifications: Pro-1 = N-terminal Ac, X = Nle, Glu-28 = γ-Glu, Lys-31 = ε-Lys, Cyclized = Glu-28 - Lys-31, Ile-38 = C-terminal Amide); _x000B_ |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Stressin I on CRF1 Receptors

Executive Summary: Stressin I is a potent and highly selective synthetic peptide agonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1). Its mechanism of action involves high-affinity binding to the CRF1 receptor, a G-protein coupled receptor (GPCR), primarily activating the Gαs signaling cascade. This leads to the stimulation of adenylyl cyclase, a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP), and the activation of downstream effectors like Protein Kinase A (PKA). This technical guide provides an in-depth overview of this compound's binding characteristics, signal transduction pathways, and the experimental protocols used for its characterization, tailored for researchers and drug development professionals.

Introduction: The CRF System and this compound

The Corticotropin-Releasing Factor (CRF) system is a critical regulator of the endocrine, autonomic, and behavioral responses to stress.[1][2] This system comprises CRF-related peptides (including CRF and Urocortins) and two main receptor subtypes, CRF1 and CRF2, which belong to the Class B family of GPCRs.[1][3] The CRF1 receptor is predominantly expressed in the central nervous system, including the pituitary, cortex, cerebellum, and amygdala, where its activation is strongly linked to the initiation of the hypothalamic-pituitary-adrenal (HPA) axis and the manifestation of anxiety-like behaviors.[2][3][4]

To dissect the specific roles of the CRF1 receptor in these complex physiological processes, selective pharmacological tools are indispensable. This compound is a synthetic peptide developed as a potent and selective CRF1 receptor agonist.[5][6] Its high selectivity allows for the targeted activation of CRF1-mediated pathways, making it an invaluable tool for investigating stress-related physiology and pathology.[3][6]

Mechanism of Action of this compound

The action of this compound is initiated by its direct binding to and activation of the CRF1 receptor, triggering a cascade of intracellular signaling events.

Binding Characteristics at CRF Receptors

This compound exhibits a high affinity for the CRF1 receptor with a more than 100-fold selectivity over the CRF2 receptor.[6][7][8] This selectivity is crucial for its utility in isolating CRF1-mediated effects both in vitro and in vivo. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized below.

| Parameter | CRF1 Receptor | CRF2 Receptor | Selectivity (CRF2 Ki / CRF1 Ki) | Reference(s) |

| Ki Value | 1.5 - 1.7 nM | 222 - 224 nM | > 130-fold | [5][6][7][8][9] |

CRF1 Receptor Signal Transduction

Upon binding of this compound, the CRF1 receptor undergoes a conformational change that activates its coupled heterotrimeric G-protein. The primary signaling pathway involves the Gαs subunit, which dissociates and activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates numerous downstream substrates, culminating in a cellular response.

Key Experimental Methodologies

The characterization of this compound's interaction with the CRF1 receptor relies on standardized in vitro assays, including radioligand binding and functional cAMP accumulation assays.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[10]

Protocol Outline:

-

Membrane Preparation: Homogenize tissues or cells expressing CRF1 receptors (e.g., rat cortex, CHO or HEK293 cells stably expressing human CRF1) in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Tyr⁰-sauvagine or [³H]-urocortin), and a range of concentrations of the unlabeled competitor, this compound.[11][12]

-

Incubation: Incubate the plates for a defined period (e.g., 2 hours at room temperature) to allow the binding to reach equilibrium.[11]

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like 0.3% polyethylenimine (PEI).[11][13]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[11]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Calculate the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.[10]

cAMP Accumulation Functional Assay

This cell-based functional assay measures the ability of an agonist like this compound to stimulate the CRF1 receptor and produce the second messenger cAMP, providing a measure of its potency (EC50).

Protocol Outline:

-

Cell Culture: Seed a 96-well plate with a suitable cell line stably expressing the CRF1 receptor (e.g., CHO-K1 or HT22 cells).[14][15]

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

-

Stimulation: Add varying concentrations of this compound to the wells and incubate for a specific time (e.g., 30 minutes at 37°C) to stimulate cAMP production.[15]

-

Cell Lysis: Terminate the stimulation and lyse the cells to release the intracellular cAMP.

-

Detection: Quantify the amount of cAMP in the cell lysate using a suitable detection method, such as:

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

In Vivo Evidence of CRF1 Selectivity

The CRF1 selectivity of this compound observed in vitro translates to specific physiological effects in vivo. Administration of this compound to animal models elicits responses known to be mediated by CRF1 receptors while lacking effects associated with CRF2 receptor activation.[6]

| In Vivo Effect | Dose / Route | Result | Receptor Implication | Reference(s) |

| ACTH Release | (Not specified) | Increased plasma ACTH levels | CRF1 (Pituitary) | [5] |

| Fecal Pellet Output | 10 µg/kg, i.p. | Significantly increased output (8.0 ± 1.6 vs 0.5 ± 0.5 pellets/hr for saline) | CRF1 (Gut) | [6][9] |

| Gastric Emptying | 10 µg/kg, i.p. | No significant effect | CRF2 (Lack of effect supports CRF1 selectivity) | [6][7][9] |

| Arterial Blood Pressure | i.v. | No significant effect | CRF2 (Lack of effect supports CRF1 selectivity) | [6][9] |

Conclusion

This compound is a well-characterized, high-affinity peptide agonist with marked selectivity for the CRF1 receptor. Its mechanism of action is centered on the canonical Gαs-adenylyl cyclase-cAMP signaling pathway. The clear distinction between its potent activation of CRF1-mediated responses (e.g., ACTH release, colonic motility) and its lack of effect on CRF2-mediated pathways (e.g., gastric emptying) makes it an exceptional pharmacological tool. For researchers in neuroscience, endocrinology, and drug development, this compound provides a precise means to probe the physiological and pathological roles of the CRF1 receptor system.

References

- 1. Magic™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 2. JCI - Corticotropin-releasing factor receptors and stress-related alterations of gut motor function [jci.org]

- 3. Corticotropin-releasing factor signaling and visceral response to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. This compound | CRF1 Receptors | Tocris Bioscience [tocris.com]

- 6. Stressin1-A, a Potent Corticotropin Releasing Factor Receptor 1 (CRF1)-Selective Peptide Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stressin1-A, a potent corticotropin releasing factor receptor 1 (CRF1)-selective peptide agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Different cAMP sources are critically involved in G protein–coupled receptor CRHR1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Stressin I: A Technical Guide to its Selectivity for CRF1 vs. CRF2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Stressin I, a synthetic peptide analog of corticotropin-releasing factor (CRF), and its notable selectivity for the CRF receptor type 1 (CRF1) over the CRF receptor type 2 (CRF2). This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Analysis of Receptor Binding Affinity

This compound, also referred to as Stressin1-A, has been demonstrated to be a potent and highly selective agonist for the CRF1 receptor.[1][2][3] The binding affinities of this compound for both CRF1 and CRF2 receptors have been determined through competitive radioligand binding assays, revealing a significant preference for CRF1. This selectivity is crucial for its use as a pharmacological tool to investigate the specific physiological roles of the CRF1 receptor.

The table below summarizes the binding affinity (Ki) of this compound for human CRF1 and CRF2 receptors. The Ki value represents the concentration of the ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

| Ligand | Receptor | Binding Affinity (Ki) [nM] | Selectivity (CRF2 Ki / CRF1 Ki) |

| This compound (Stressin1-A) | CRF1 | 1.7[1][4] | >130-fold[5] |

| This compound (Stressin1-A) | CRF2 | 222[1][4] |

Data sourced from Rivier et al., 2007.[1][3][4]

The data clearly indicates that this compound has a more than 130-fold greater affinity for the CRF1 receptor compared to the CRF2 receptor, establishing it as a highly selective CRF1 agonist.[5]

Experimental Protocols

The characterization of this compound's receptor selectivity involves several key experimental procedures, primarily focused on in vitro binding assays and in vivo functional assays.

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound (this compound) for a specific receptor.

Objective: To determine the concentration of this compound required to displace a radiolabeled ligand from CRF1 and CRF2 receptors.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Human embryonic kidney (HEK) 293 cells stably transfected with and expressing either the human CRF1 or CRF2 receptor are cultured under standard conditions.

-

The cells are harvested, and the cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

-

-

Binding Assay:

-

A constant concentration of a radiolabeled ligand with high affinity for both CRF receptors (e.g., [125I-Tyr0]Sauvagine) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

-

Separation and Detection:

-

The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a gamma counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor (this compound) concentration.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

-

In Vivo Functional Assays

To confirm the functional selectivity of this compound in a physiological context, its effects on well-characterized CRF1 and CRF2-mediated responses are assessed in animal models.[1][4]

Objective: To determine if this compound elicits biological responses known to be mediated specifically by either CRF1 or CRF2 receptors.

Methodology:

-

CRF1-Mediated Response: Stimulation of Colonic Motor Function:

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure: Rats are administered this compound intraperitoneally (i.p.).

-

Measurement: Fecal pellet output is counted over a defined period.

-

Rationale: Stimulation of colonic transit and defecation is a well-established CRF1-mediated response to peripheral administration of CRF agonists.[1]

-

-

CRF2-Mediated Response: Inhibition of Gastric Emptying and Hypotension:

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Gastric Emptying: Rats are fasted overnight and then given a non-nutrient meal. This compound is administered, and the gastric content is recovered after a set time to measure the rate of emptying.

-

Blood Pressure: Rats are anesthetized, and arterial blood pressure is continuously monitored following intravenous (i.v.) administration of this compound.

-

-

Rationale: Inhibition of gastric emptying and a decrease in blood pressure are known to be mediated by the activation of CRF2 receptors.[1]

-

Expected Outcomes for a CRF1-Selective Agonist: this compound is expected to significantly increase fecal pellet output (a CRF1 effect) while having no significant effect on gastric emptying or blood pressure (CRF2 effects).[1][4] Experimental results have confirmed this profile for this compound.[1]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: CRF Receptor Signaling Pathway Activation by this compound.

Caption: Workflow for Determining this compound Receptor Selectivity.

Conclusion

This compound is a valuable pharmacological tool characterized by its high potency and selectivity as a CRF1 receptor agonist. This selectivity, quantified through radioligand binding assays and confirmed by functional in vivo studies, allows for the precise investigation of CRF1-mediated physiological and pathological processes. The methodologies detailed herein provide a framework for the continued study of CRF receptor ligands and their potential therapeutic applications.

References

- 1. Stressin1-A, a Potent Corticotropin Releasing Factor Receptor 1 (CRF1)-Selective Peptide Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CRF1 Receptors | Tocris Bioscience [tocris.com]

- 3. Stressin1-A, a potent corticotropin releasing factor receptor 1 (CRF1)-selective peptide agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Biological Function of Stressin I in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stressin I is a potent and selective peptide agonist for the corticotropin-releasing factor receptor 1 (CRF1).[1][2] In the central nervous system (CNS), the CRF system is a key regulator of the stress response, and dysregulation of this system has been implicated in a variety of neuropsychiatric disorders, including anxiety and depression.[3] As a selective CRF1 agonist, this compound serves as a critical research tool for elucidating the specific roles of the CRF1 receptor in mediating the physiological and behavioral effects of stress. This technical guide provides a comprehensive overview of the biological function of this compound in the CNS, with a focus on its mechanism of action, signaling pathways, and its utility in preclinical research.

Core Concepts: Mechanism of Action

This compound exerts its effects by binding to and activating the CRF1 receptor, a G-protein coupled receptor (GPCR).[4] The CRF1 receptor is widely distributed throughout the CNS, with notable expression in the cortex, cerebellum, hippocampus, and amygdala.[5] Upon binding of this compound, the CRF1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

Quantitative Data Summary

The following table summarizes key quantitative data related to the interaction of this compound with CRF receptors and its in vivo effects.

| Parameter | Value | Species/System | Reference(s) |

| CRF1 Receptor Binding Affinity (Ki) | 1.5 nM | Human CRF1 receptor expressed in CHO cells | [2] |

| CRF2 Receptor Binding Affinity (Ki) | 224 nM | Mouse CRF2β receptor expressed in CHO cells | [2] |

| In vivo ACTH Release | Significant, dose-related increase | Rat | [6] |

| In vivo Fecal Pellet Output | Significant increase | Rat | [6] |

Signaling Pathways

Activation of the CRF1 receptor by this compound primarily initiates a canonical Gs-protein coupled signaling pathway. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[1][7] Phosphorylation of CREB leads to the regulation of gene expression involved in neuronal plasticity and stress responses.

Furthermore, agonist binding to the CRF1 receptor can induce its internalization through a process mediated by β-arrestin and clathrin.[8][9] This desensitization mechanism plays a crucial role in modulating the cellular response to sustained CRF1 receptor stimulation.

This compound-CRF1 Receptor Signaling Pathway

Caption: this compound activates the CRF1 receptor, leading to a primary signaling cascade and receptor internalization.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological function of this compound.

CRF1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human CRF1 receptor.

Materials:

-

CHO cell membranes stably expressing the human CRF1 receptor

-

[125I]Sauvagine (Radioligand)

-

This compound (unlabeled competitor)

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 50 µL of a high concentration of a non-specific ligand (e.g., unlabeled Sauvagine) for non-specific binding determination.

-

50 µL of [125I]Sauvagine at a final concentration near its Kd.

-

50 µL of the appropriate this compound dilution or buffer (for total and non-specific binding).

-

100 µL of the CRF1 receptor-containing membrane preparation.

-

-

Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Measurement of ACTH Release

This protocol outlines the procedure for measuring plasma Adrenocorticotropic Hormone (ACTH) levels in rats following intravenous administration of this compound.[6]

Materials:

-

Adult male Sprague-Dawley rats with indwelling intravenous cannulae

-

This compound solution in sterile saline

-

Vehicle (sterile saline)

-

Blood collection tubes containing EDTA

-

Centrifuge

-

ACTH Radioimmunoassay (RIA) kit

-

Gamma counter

Procedure:

-

Acclimatize the cannulated rats to the experimental setup to minimize handling stress.

-

Collect a baseline blood sample (approx. 0.3 mL) through the cannula.

-

Administer this compound (e.g., 1.0 or 5.0 µg/kg) or vehicle intravenously.

-

Collect subsequent blood samples at various time points post-injection (e.g., 10, 30, 60, 120 minutes).

-

Immediately place the collected blood samples on ice and then centrifuge at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until the ACTH assay is performed.

-

Determine the plasma ACTH concentrations using a commercially available RIA kit according to the manufacturer's instructions.

-

Measure the radioactivity using a gamma counter and calculate the ACTH concentrations based on a standard curve.

Assessment of Anxiety-Like Behavior (Elevated Plus Maze)

The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents.

Materials:

-

Elevated plus maze apparatus (two open arms and two enclosed arms)

-

Video tracking system and software

-

This compound solution for central administration (intracerebroventricular injection)

-

Vehicle solution

Procedure:

-

Habituate the animals to the testing room for at least 60 minutes prior to the experiment.

-

Administer this compound or vehicle centrally (e.g., via intracerebroventricular cannula) at a predetermined time before the test.

-

Place the animal in the center of the EPM, facing one of the open arms.

-

Allow the animal to freely explore the maze for a 5-minute period.

-

Record the animal's behavior using the video tracking system.

-

Analyze the following parameters:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

-

An anxiogenic-like effect is indicated by a decrease in the time spent and the number of entries into the open arms.

Measurement of Fecal Pellet Output

This assay measures colonic motility, a process stimulated by CRF1 receptor activation.

Materials:

-

Individual transparent cages or beakers

-

This compound solution for intraperitoneal injection

-

Vehicle solution

Procedure:

-

Acclimatize the animals to the testing room.

-

Administer this compound or vehicle via intraperitoneal injection.

-

Immediately place each animal into an individual clean cage or beaker.

-

Count the number of fecal pellets produced by each animal at regular intervals (e.g., every 15 minutes) for a total observation period of 60-90 minutes.[10][11]

-

An increase in the cumulative number of fecal pellets is indicative of increased colonic motility.

Experimental Workflow for In Vivo Studies

Caption: A generalized workflow for conducting in vivo experiments with this compound.

Conclusion

This compound is an invaluable pharmacological tool for investigating the role of the CRF1 receptor in the central nervous system. Its high potency and selectivity allow for the precise dissection of CRF1-mediated signaling pathways and their contribution to stress-related physiology and behavior. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for utilizing this compound in their studies to advance our understanding of stress neurobiology and to facilitate the development of novel therapeutics for stress-related disorders.

References

- 1. Elevated plus maze protocol [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bradbolon.com [bradbolon.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Reactome | PKA-mediated phosphorylation of CREB [reactome.org]

- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Corticotropin Releasing Factor-Induced CREB Activation in Striatal Neurons Occurs via a Novel Gβγ Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

Stressin I: A Technical Guide to its Role in the Hypothalamic-Pituitary-Adrenal (HPA) Axis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stressin I is a potent and selective peptide agonist for the corticotropin-releasing factor receptor 1 (CRF1).[1] As a critical component of the central nervous system's response to stress, the CRF1 receptor plays a pivotal role in activating the hypothalamic-pituitary-adrenal (HPA) axis. The selective activation of this receptor by agonists like this compound provides a valuable tool for dissecting the intricate signaling pathways that govern the stress response and for exploring potential therapeutic interventions for stress-related disorders. This technical guide provides an in-depth overview of this compound, its mechanism of action on the HPA axis, detailed experimental protocols for its use in vivo, and a summary of its quantitative effects on key HPA axis hormones.

This compound and the HPA Axis: Mechanism of Action

The HPA axis is a neuroendocrine system responsible for the physiological response to stress. The cascade is initiated by the release of corticotropin-releasing factor (CRF) from the paraventricular nucleus (PVN) of the hypothalamus. CRF then binds to CRF1 receptors on the anterior pituitary gland, triggering the synthesis and secretion of adrenocorticotropic hormone (ACTH).[2] ACTH, in turn, circulates to the adrenal glands and stimulates the production and release of glucocorticoids, such as corticosterone in rodents and cortisol in humans. These glucocorticoids mediate a wide range of physiological responses to stress and also exert negative feedback on the hypothalamus and pituitary to regulate the stress response.

This compound, as a selective CRF1 receptor agonist, directly mimics the action of endogenous CRF at the anterior pituitary.[3][4] Its high affinity for the CRF1 receptor (Ki = 1.5 - 1.7 nM) and significantly lower affinity for the CRF2 receptor (Ki = 222 - 224 nM) ensure targeted activation of the HPA axis.[1][3][4] This selectivity makes this compound an invaluable research tool for isolating the specific contributions of the CRF1 receptor pathway to HPA axis regulation and the broader stress response.

Signaling Pathways Activated by this compound

Upon binding to the CRF1 receptor, a G-protein coupled receptor, this compound initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the activation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5][6] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the synthesis and release of ACTH from corticotrophs in the anterior pituitary.

In addition to the canonical Gs/PKA pathway, the CRF1 receptor can also couple to other G-proteins, leading to the activation of alternative signaling cascades. One such pathway involves the Gq alpha subunit, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[5]

Furthermore, CRF1 receptor activation has been shown to engage the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[7][8][9] These pathways are implicated in longer-term cellular responses, including gene expression and cell survival.

Quantitative Data on HPA Axis Activation

The administration of this compound in vivo leads to a dose-dependent increase in plasma ACTH and corticosterone levels. The following tables summarize the quantitative data from key studies.

Table 1: In Vitro Potency and Receptor Binding Affinity of this compound

| Ligand | CRF1 Ki (nM) | CRF2 Ki (nM) | ACTH Release EC50 (nM) |

| This compound | 1.7 | 222 | 0.5 |

| h/rCRF | 1.5 | 10 | 0.3 |

Data sourced from Rivier et al., 2007.[3]

Table 2: In Vivo Effects of Intraperitoneally Administered this compound on Plasma ACTH Levels in Rats

| Treatment | Dose (µg/kg) | Time (min) | Plasma ACTH (pg/mL) |

| Saline | - | 30 | ~50 |

| oCRF | 10 | 30 | ~400 |

| This compound | 10 | 30 | ~350 |

| This compound | 10 | 60 | ~300 |

| This compound | 10 | 120 | ~200 |

Approximate values interpreted from graphical data in Rivier et al., 2007. This compound was observed to have a longer duration of action compared to oCRF.[3]

Experimental Protocols

This section provides a detailed methodology for a typical in vivo experiment to assess the effects of this compound on the HPA axis in rats.

Experimental Workflow

Materials

-

This compound peptide

-

Sterile saline solution (0.9% NaCl)

-

Adult male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane)

-

Intravenous catheters

-

Syringes and needles (various sizes)

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Pipettes and pipette tips

-

ELISA kits for rat ACTH and corticosterone

-

Plate reader

Procedure

-

Animal Preparation:

-

House rats individually for at least one week before the experiment to allow for acclimatization to the housing conditions.

-

For studies requiring conscious, unrestrained animals, surgically implant intravenous catheters (e.g., in the jugular vein) several days prior to the experiment to allow for full recovery. Keep catheters patent with a heparin-saline lock.

-

-

This compound Preparation:

-

On the day of the experiment, dissolve this compound in sterile saline to the desired concentrations. Ensure the peptide is fully dissolved.

-

-

Experimental Procedure:

-

Transport animals to the experimental room and allow them to habituate for at least 30 minutes.

-

Collect a baseline blood sample (t=0) through the intravenous catheter.

-

Administer a single intravenous bolus of either saline (vehicle control) or this compound at the desired dose.

-

Collect subsequent blood samples at predetermined time points (e.g., 15, 30, 60, and 120 minutes) post-injection.

-

-

Blood Sample Processing:

-

Immediately place collected blood samples on ice.

-

Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.

-

Carefully collect the plasma supernatant and store it at -80°C until hormone analysis.

-

-

Hormone Analysis:

-

Thaw plasma samples on ice.

-

Measure plasma ACTH and corticosterone concentrations using commercially available ELISA kits according to the manufacturer's instructions.

-

Use a plate reader to measure the absorbance and calculate the hormone concentrations based on a standard curve.

-

-

Data Analysis:

-

Express hormone concentrations as mean ± SEM for each treatment group at each time point.

-

Analyze the data using appropriate statistical methods, such as a two-way ANOVA with post-hoc tests, to determine the significance of the effects of this compound over time compared to the control group.

-

Conclusion

This compound is a powerful and selective tool for investigating the role of the CRF1 receptor in the activation of the HPA axis. Its ability to potently and specifically stimulate the release of ACTH and corticosterone allows for detailed studies of the signaling pathways and physiological consequences of CRF1 receptor activation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of stress-related neuroendocrinology and the development of novel therapeutics.

References

- 1. This compound | CRF1 Receptors | Tocris Bioscience [tocris.com]

- 2. Safety evaluations of a synthetic antimicrobial peptide administered intravenously in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stressin1-A, a Potent Corticotropin Releasing Factor Receptor 1 (CRF1)-Selective Peptide Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation of the CRF(1) receptor causes ERK1/2 mediated increase in GRK3 expression in CATH.a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Effects of Stressin I on Neuronal Excitability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected outcomes when investigating the effects of Stressin I, a selective corticotropin-releasing factor receptor 1 (CRFR1) agonist, on neuronal excitability. This document details the underlying signaling pathways, experimental protocols for electrophysiological and calcium imaging studies, and presents expected quantitative data in a structured format.

Introduction

This compound is a potent and selective agonist for the corticotropin-releasing factor receptor 1 (CRFR1), a key component of the central nervous system's response to stress. Activation of CRFR1 is known to modulate neuronal excitability, playing a crucial role in the pathophysiology of stress-related disorders. Understanding the precise effects of this compound on neuronal function is therefore critical for the development of novel therapeutics targeting the CRF system. This guide outlines the experimental framework for characterizing these effects.

Signaling Pathway of this compound-Activated CRFR1

This compound, by binding to CRFR1, a G-protein coupled receptor, primarily activates the Gs alpha subunit. This initiates a signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including ion channels, to modulate neuronal excitability.

Quantitative Data Presentation

The following tables summarize the expected quantitative effects of CRFR1 activation on key neuronal parameters based on studies using the endogenous ligand, corticotropin-releasing factor (CRF). Similar dose-dependent effects are anticipated for this compound.

Table 1: Electrophysiological Effects of CRFR1 Activation on Neurons

| Parameter | Baseline Value (Mean ± SEM) | Value after CRFR1 Agonist (e.g., CRF) Application (Mean ± SEM) | Expected Effect of this compound |

| Resting Membrane Potential | -65.12 ± 0.73 mV | Depolarization | Depolarization |

| Input Resistance | 1.09 ± 0.09 GΩ | No significant change or slight increase | Minimal Change |

| Action Potential Threshold | -53.70 ± 0.96 mV | Hyperpolarization (becomes more negative) | Hyperpolarization |

| Spontaneous Firing Rate | Variable (cell-type dependent) | Significant Increase | Increase |

| sIPSC Amplitude | Baseline | 82.26 ± 4.6% of baseline | Decrease |

| sIPSC Frequency | Baseline | No significant change | Minimal Change |

Note: sIPSC refers to spontaneous inhibitory postsynaptic currents.

Table 2: Expected Effects of this compound on Intracellular Calcium Dynamics

| Parameter | Baseline | After this compound Application |

| Intracellular Ca2+ Concentration ([Ca2+]i) | Resting level | Sustained Increase |

| Frequency of Ca2+ Transients | Low / Spontaneous | Increased Frequency |

| Amplitude of Ca2+ Transients | Baseline Amplitude | Increased Amplitude |

Experimental Protocols

Detailed methodologies for investigating the effects of this compound are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of a neuron's electrical properties.

Experimental Workflow:

Detailed Methodology:

-

Preparation of Neuronal Tissue:

-

For acute brain slices: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) cutting solution. Rapidly dissect the brain and prepare 250-300 µm thick slices using a vibratome. Transfer slices to a holding chamber with oxygenated ACSF for recovery for at least 1 hour.

-

For neuronal cultures: Plate primary neurons or neuronal cell lines on coated coverslips and maintain in appropriate culture conditions until mature.

-

-

Solutions:

-

ACSF (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2.

-

Internal Pipette Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH.

-

-

Recording Procedure:

-

Transfer a brain slice or coverslip with cultured neurons to the recording chamber on the microscope stage, continuously perfused with oxygenated ACSF at a rate of 1-2 mL/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

-

Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette and apply gentle positive pressure.

-

Upon contact with the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).

-

Rupture the membrane patch with a brief pulse of negative pressure to achieve the whole-cell configuration.[1][2][3]

-

Record baseline neuronal activity in current-clamp mode (to measure membrane potential and action potential firing) or voltage-clamp mode (to measure synaptic currents).

-

Prepare stock solutions of this compound and dilute to the desired final concentrations in ACSF immediately before use.

-

Bath-apply this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and record the changes in neuronal activity for a defined period (e.g., 5-10 minutes per concentration).

-

Perform a washout with ACSF to determine if the effects of this compound are reversible.

-

Calcium Imaging

This technique uses fluorescent indicators to monitor changes in intracellular calcium concentration as a proxy for neuronal activity.[4][5][6]

Experimental Workflow:

Detailed Methodology:

-

Preparation and Loading:

-

Prepare neuronal cultures on glass-bottom dishes or coverslips.

-

Load the cells with a calcium indicator dye. For chemical indicators, incubate the cells with a solution containing the dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C. For genetically encoded indicators (e.g., GCaMP), ensure expression through transfection or use of transgenic models.

-

Wash the cells with a physiological saline solution (e.g., HEPES-buffered saline) to remove excess dye.

-

-

Imaging Procedure:

-

Mount the dish or coverslip on an inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).

-

Continuously perfuse the cells with the physiological saline solution.

-

Acquire baseline fluorescence images at a suitable frame rate (e.g., 1-10 Hz).

-

Introduce this compound into the perfusion solution at the desired concentrations.

-

Continue to acquire images to capture the changes in intracellular calcium levels.

-

Perform a washout with the saline solution to observe the reversibility of the effect.

-

-

Data Analysis:

-

Define regions of interest (ROIs) around individual neuronal cell bodies.

-

Measure the change in fluorescence intensity over time within each ROI.

-

Calculate the change in fluorescence relative to the baseline (ΔF/F0) to quantify the calcium response.

-

Analyze the frequency, amplitude, and duration of calcium transients.

-

Conclusion

This guide provides a robust framework for the investigation of this compound's effects on neuronal excitability. By employing the detailed electrophysiological and calcium imaging protocols outlined herein, researchers can obtain high-quality, quantitative data to elucidate the precise mechanisms by which this CRFR1 agonist modulates neuronal function. Such studies are essential for advancing our understanding of the role of the CRF system in health and disease and for the development of targeted therapeutics.

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescent Calcium Imaging and Subsequent In Situ Hybridization for Neuronal Precursor Characterization in Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. m.youtube.com [m.youtube.com]

Stressin I: A Technical Guide for Studying Anxiety-Like Behaviors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of Stressin I, a potent and selective corticotropin-releasing factor receptor 1 (CRF1) agonist, as a tool to induce and study anxiety-like behaviors in preclinical research. This document provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols, and quantitative data from key behavioral assays.

Introduction to this compound

This compound is a synthetic peptide analogue of corticotropin-releasing factor (CRF) that exhibits high selectivity and potency as a CRF1 receptor agonist.[1][2] The activation of the CRF1 receptor is a critical component of the body's response to stress and has been strongly implicated in the pathophysiology of anxiety and mood disorders.[3][4] By selectively activating CRF1 receptors, this compound provides a reliable pharmacological tool to mimic the effects of stress and induce anxiety-like phenotypes in animal models, making it an invaluable resource for investigating the neurobiology of anxiety and for the preclinical evaluation of anxiolytic compounds.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₂₀₃H₃₃₇N₅₇O₅₆ |

| Molecular Weight | 4472.24 g/mol |

| Purity | ≥95% |

| Solubility | Soluble to 1 mg/ml in water.[1] |

| Storage | Store at -20°C.[1] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating CRF1 receptors, which are G-protein coupled receptors predominantly expressed in brain regions associated with stress and anxiety, such as the amygdala, prefrontal cortex, and hippocampus.[1][3] Upon binding, the CRF1 receptor initiates a cascade of intracellular signaling events.

Primary Signaling Cascades

The activation of the CRF1 receptor by this compound leads to the stimulation of multiple downstream signaling pathways, primarily through the activation of Gs and Gq proteins.

-

Adenylyl Cyclase–Protein Kinase A (PKA) Pathway: CRF1 receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression related to neuronal plasticity and stress responses.[1][3]

-

Phospholipase C–Protein Kinase C (PKC) Pathway: The CRF1 receptor can also couple to Gq proteins, activating phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is also implicated in the regulation of neuronal excitability and synaptic transmission.[3]

-

Extracellular Signal-Regulated Kinase (ERK)–Mitogen-Activated Protein Kinase (MAPK) Pathway: The CRF1 receptor is a known activator of the ERK-MAPK signaling cascade.[3] This pathway plays a crucial role in synaptic plasticity, cell survival, and differentiation, and its dysregulation has been linked to anxiety disorders.

Figure 1. CRF1 Receptor Signaling Cascade.

Interaction with Serotonergic System

Emerging evidence suggests a significant interaction between the CRF and serotonin (5-HT) systems in the modulation of anxiety. Activation of CRF1 receptors can sensitize 5-HT2 receptor signaling, leading to an enhanced anxiety-like response.[5] This crosstalk highlights the complex interplay of different neurotransmitter systems in the generation of anxiety-related behaviors.

Experimental Protocols for Inducing Anxiety-Like Behaviors

The following protocols provide detailed methodologies for administering this compound to rodents to induce anxiety-like behaviors, which can then be assessed using various behavioral assays.

Intracerebroventricular (i.c.v.) Administration

This method allows for the direct delivery of this compound to the central nervous system, bypassing the blood-brain barrier.

Animal Model: Adult male C57BL/6J mice.

Surgical Procedure:

-

Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Implant a permanent guide cannula targeting a lateral ventricle. Stereotaxic coordinates should be determined based on a reliable mouse brain atlas.

-

Allow a recovery period of at least one week post-surgery.

Infusion Protocol:

-

Gently restrain the mouse and connect an infusion pump to the internal cannula via PE tubing.

-

Dissolve this compound in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline to the desired concentration. A common dose shown to be effective is 0.5 µg.[6]

-

Infuse a total volume of 1-5 µL at a slow and constant rate (e.g., 0.5 µL/min) to avoid an increase in intracranial pressure.[7]

-

Leave the injector in place for an additional minute to allow for diffusion.

-

Conduct behavioral testing 15-30 minutes post-infusion.

Intraperitoneal (i.p.) Administration

While less direct than i.c.v. administration, i.p. injection is a less invasive method for systemic delivery.

Animal Model: Adult male Sprague-Dawley rats.

Injection Protocol:

-

Dissolve this compound in sterile saline or water. A dose of 10 µg/kg has been shown to induce CRF1-mediated physiological responses.[8]

-

Gently restrain the rat and inject the solution into the peritoneal cavity using a 25-27 gauge needle. The injection volume is typically 1-2 mL/kg.

-

Conduct behavioral testing at an appropriate time point post-injection, which may need to be determined empirically for specific behavioral effects. For physiological responses like increased fecal pellet output, effects are observed within 30-60 minutes.[8]

Figure 2. General Experimental Workflow.

Behavioral Assays for Anxiety-Like Behavior

The following are standard behavioral paradigms used to assess anxiety-like behavior in rodents following this compound administration.

Elevated Plus-Maze (EPM)

The EPM test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[9]

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure: The animal is placed in the center of the maze facing an open arm and allowed to explore for 5 minutes.

-

Key Parameters:

-

Percentage of time spent in the open arms.

-

Percentage of entries into the open arms.

-

Total number of arm entries (as a measure of locomotor activity).

-

Open Field Test (OFT)

The OFT assesses anxiety-like behavior by measuring the conflict between the drive to explore a novel environment and the aversion to a brightly lit, open area.[10]

-

Apparatus: A square or circular arena with walls to prevent escape.

-

Procedure: The animal is placed in the center or near a wall of the arena and allowed to explore for 5-10 minutes.

-

Key Parameters:

-

Time spent in the center of the arena.

-

Number of entries into the center zone.

-

Total distance traveled (as a measure of locomotor activity).

-

Rearing frequency.

-

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.[7]

-

Apparatus: A box divided into a large, brightly lit compartment and a small, dark compartment, connected by an opening.

-

Procedure: The animal is placed in the light compartment and allowed to move freely between the two compartments for 5-10 minutes.

-

Key Parameters:

-

Time spent in the light compartment.

-

Number of transitions between the two compartments.

-

Latency to first enter the dark compartment.

-

Quantitative Data Presentation

The following tables summarize the effects of this compound on various behavioral and physiological parameters.

Table 1: Effect of Intracerebroventricular (i.c.v.) this compound on Anxiety-Like Behavior in the Elevated Plus-Maze (EPM) in Mice

| Treatment | Dose (µg, i.c.v.) | % Time in Open Arms (Mean ± SEM) | Change from Vehicle | Reference |

| Vehicle (Saline) | - | ~40% | - | [6] |

| This compound | 0.5 | ~20% | ↓ | [6] |

Table 2: Effect of Intraperitoneal (i.p.) this compound on CRF1 Receptor-Mediated Physiological Responses in Rats

| Treatment | Dose (µg/kg, i.p.) | Fecal Pellet Output (per 60 min, Mean ± SEM) | Change from Vehicle | Reference |

| Vehicle (Saline) | - | 0.5 ± 0.5 | - | [8] |

| This compound | 10 | 8.0 ± 1.6 | ↑ | [8] |

(Note: Quantitative data for the Open Field Test and Light-Dark Box Test following this compound administration are not yet extensively published in a manner that allows for direct tabular comparison.)

Conclusion

This compound is a powerful and selective tool for activating the CRF1 receptor and inducing anxiety-like behaviors in rodent models. Its use in conjunction with established behavioral assays provides a robust platform for investigating the neurobiological underpinnings of anxiety and for the screening and development of novel anxiolytic therapies. The detailed protocols and data presented in this guide offer a foundation for researchers to effectively utilize this compound in their studies. Future research should aim to further characterize the dose-response effects of this compound across a wider range of behavioral paradigms and animal models.

References

- 1. researchgate.net [researchgate.net]

- 2. A protocol for collection and infusion of cerebrospinal fluid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Intracerebroventricular injection-induced increase in plasma corticosterone levels in the mouse: a stress model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rodent behavioural test - Anxiety - Light Dark - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 7. Nesfatin-130-59 Injected Intracerebroventricularly Increases Anxiety, Depression-Like Behavior, and Anhedonia in Normal Weight Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stressin1-A, a Potent Corticotropin Releasing Factor Receptor 1 (CRF1)-Selective Peptide Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

The Discovery and Development of Stressin I: A Technical Guide to a Potent and Selective CRF1 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and characterization of Stressin I, a potent and highly selective peptide agonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document details the quantitative data, experimental protocols, and signaling pathways associated with this crucial research tool.

Introduction: The Quest for a Selective CRF1 Agonist

Corticotropin-releasing factor (CRF) and its receptors are central to the body's response to stress. The CRF1 receptor, in particular, is a key mediator of the endocrine, autonomic, and behavioral responses to stressful stimuli.[1][2] To dissect the specific roles of the CRF1 receptor pathway, the development of selective agonists was crucial. This compound-A was engineered to fill this need, providing researchers with a tool to probe CRF1-mediated signaling with high precision.[2][3]

This compound is a synthetic peptide analog of CRF.[3] Its design involved strategic structural modifications to the CRF peptide backbone, including the introduction of a lactam bridge, which confers high affinity and selectivity for the CRF1 receptor over the CRF2 receptor.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the binding affinity and in vivo potency of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | K i (nM) | Selectivity (CRF2/CRF1) | Reference |

| CRF1 | This compound | 1.7 | >130-fold | [2][3] |

| CRF2 | This compound | 222 | [2][3] | |

| CRF1 | This compound | 1.5 | >149-fold | [5] |

| CRF2 | This compound | 224 | [5] |

Table 2: In Vivo Potency of this compound in Rats

| Assay | Species | Dose | Route | Observed Effect | Reference |

| ACTH Release | Rat | 5.0 µg/kg | IV | 752 ± 210 pg/mL plasma ACTH at 10 min | [2] |

| Fecal Pellet Output | Rat | 10 µg/kg | IP | 8.0 ± 1.6 pellets/hour (vs. 0.5 ± 0.5 for saline) | [2] |

Signaling Pathways of the CRF1 Receptor

Activation of the CRF1 receptor by an agonist like this compound primarily initiates a cascade of intracellular events through G-protein coupling. The canonical pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological response.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

CRF1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the CRF1 receptor.

Methodology:

-

Membrane Preparation:

-

Utilize a cell line stably expressing the human CRF1 receptor (e.g., CHO or HEK293 cells).

-

Homogenize cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a radiolabeled CRF1 ligand (e.g., [¹²⁵I]-ovine-CRF), and varying concentrations of this compound.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro ACTH Release Assay

This assay measures the potency of this compound in stimulating the release of Adrenocorticotropic Hormone (ACTH) from primary rat anterior pituitary cells.

Methodology:

-

Cell Culture Preparation:

-

Isolate anterior pituitaries from rats.

-

Disperse the tissue into single cells using enzymatic digestion.

-

Culture the cells in appropriate media for several days to allow for recovery and adherence.

-

-

ACTH Release Experiment:

-

Wash the cultured pituitary cells with fresh media.

-

Add varying concentrations of this compound to the cells.

-

Incubate for a defined period (e.g., 3 hours) to allow for ACTH secretion.

-

Collect the cell culture supernatant.

-

-

ACTH Quantification:

-

Measure the concentration of ACTH in the supernatant using a validated method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Plot the amount of ACTH released against the logarithm of the this compound concentration to generate a dose-response curve.

-

From this curve, the potency (EC50) and efficacy (maximum response) of this compound can be determined and compared to a standard agonist like h/rCRF.

-

In Vivo ACTH Release Assay in Rats

This protocol details the in vivo assessment of this compound's ability to stimulate ACTH release in conscious, freely-moving rats.[2]

Methodology:

-

Animal Preparation:

-

Use adult male Sprague-Dawley rats.

-

Surgically implant an intravenous (IV) cannula to allow for stress-free administration of substances and blood collection.

-

Allow animals to recover from surgery and acclimate to the experimental conditions.

-

-

Experimental Procedure:

-

Conduct experiments in conscious and freely-moving animals to minimize stress.

-

Collect a baseline blood sample through the cannula.

-

Administer this compound (dissolved in saline) or vehicle intravenously at the desired doses (e.g., 1.0 and 5.0 µg/kg).

-

Collect subsequent blood samples at predetermined time points (e.g., 10 minutes, 1, 3, 6, and 24 hours post-injection).

-

-

Sample Processing and Analysis:

-

Centrifuge blood samples to separate plasma.

-

Measure plasma ACTH concentrations using a commercial ELISA or RIA kit.

-

Analyze the data to determine the time course and dose-dependency of this compound-induced ACTH release.

-

In Vivo Fecal Pellet Output Assay in Rats

This assay assesses the pro-kinetic effect of this compound on colonic motility, a known CRF1-mediated response.[2]

Methodology:

-

Animal and Housing:

-

Use adult male Sprague-Dawley rats.

-

House rats individually in clean cages without bedding to allow for easy collection and counting of fecal pellets.

-

-

Experimental Procedure:

-

Administer this compound (e.g., 10 µg/kg) or saline vehicle via intraperitoneal (IP) injection.

-

Immediately place the rat back into its individual cage.

-

Monitor the rat for a set period (e.g., 60 minutes).

-

-

Data Collection and Analysis:

-

Count the number of fecal pellets produced by each rat at regular intervals (e.g., every 15 minutes) for the duration of the observation period.

-

Compare the total number of pellets produced by the this compound-treated group to the vehicle-treated control group using appropriate statistical analysis (e.g., t-test or ANOVA).

-

Conclusion

This compound has been instrumental in advancing our understanding of the physiological and pathophysiological roles of the CRF1 receptor. Its high potency and selectivity make it an invaluable tool for researchers in neuroscience, endocrinology, and pharmacology. The data and protocols presented in this guide provide a comprehensive resource for the effective utilization of this compound in preclinical research and drug development. Further investigation into the specific downstream signaling cascades activated by this compound will continue to refine our knowledge of CRF1-mediated processes.

References

- 1. A sensitive and simple in vitro assay for corticotropin-releasing substances utilizing ACTH release from cultured anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stressin1-A, a Potent Corticotropin Releasing Factor Receptor 1 (CRF1)-Selective Peptide Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stressin1-A, a potent corticotropin releasing factor receptor 1 (CRF1)-selective peptide agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CRF1 Receptor Agonists: R&D Systems [rndsystems.com]

Stressin I: A Comprehensive Technical Guide to its Molecular Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stressin I is a potent and selective synthetic peptide agonist for the corticotropin-releasing factor receptor 1 (CRF1). This document provides an in-depth overview of its molecular characteristics, physicochemical properties, and its well-documented effects on biological systems. Detailed experimental protocols for key assays and a summary of its signaling pathways are presented to facilitate further research and drug development efforts.

Molecular Structure and Properties

This compound is a modified 38-amino acid peptide derived from human corticotropin-releasing factor (hCRF). Its structure has been optimized for high affinity and selectivity towards the CRF1 receptor.

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | Ac-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Nle-Ala-Arg-Ala-Glu-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-Leu-Met-Glu-Ile-Ile-NH2 (Cyclo 31-34) | [1][2] |

| Modifications | N-terminal Acetylation, Norleucine at position 21 and 38, Lactam bridge between Glu31 and Lys34 | [1][3] |

| Molecular Formula | C203H337N57O56 | [1][2][4] |

| Molecular Weight | 4472.24 g/mol | [1][2][4] |

| Solubility | Soluble in water to 1 mg/mL | [1][4] |

| Purity | ≥95% (HPLC) | [1][5] |

| Appearance | White lyophilized solid | [4] |

| Storage | Desiccate at -20°C | [1][4] |

Biological Activity and Receptor Binding Profile

This compound is a highly potent and selective agonist for the CRF1 receptor, exhibiting significantly lower affinity for the CRF2 receptor. This selectivity makes it a valuable tool for elucidating the specific physiological roles of the CRF1 receptor.

Table 2: Receptor Binding Affinities of this compound

| Receptor | Ki (nM) | Reference |

| CRF1 Receptor | 1.5 | [1][5] |

| CRF2 Receptor | 224 | [1][5] |

The activation of the CRF1 receptor by this compound initiates a cascade of physiological responses, most notably the stimulation of the hypothalamic-pituitary-adrenal (HPA) axis.

Table 3: In Vivo Effects of this compound

| Biological Effect | Species | Route of Administration | Observed Outcome | Reference |

| ACTH Release | Rat | Intraperitoneal (i.p.) | Significant increase in plasma ACTH levels. | [1][5][6] |

| Colonic Motility | Rat | Intraperitoneal (i.p.) | Increased fecal pellet output. | [1][5][6] |

Signaling Pathways

This compound exerts its effects by binding to and activating the CRF1 receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the coupling to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).[6][7][8] Evidence also suggests that the CRF1 receptor can couple to other G-proteins, such as Gq, activating the phospholipase C (PLC) pathway, which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[4][6]

References

- 1. Fecal Output Protocol [protocols.io]

- 2. mmpc.org [mmpc.org]

- 3. Assay in Summary_ki [bindingdb.org]

- 4. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Stressin I: A Technical Guide for Research in Depression and Affective Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stressin I is a potent and selective peptide agonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1). The dysregulation of the CRF system, particularly involving the CRF1 receptor, is strongly implicated in the pathophysiology of stress-related psychiatric conditions, including major depressive disorder and anxiety disorders.[1] By selectively activating the CRF1 receptor, this compound serves as a critical tool for researchers to investigate the downstream signaling pathways and behavioral consequences of CRF1 activation, thereby facilitating the discovery and development of novel therapeutic agents for affective disorders. This guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use in preclinical models of depression, and a summary of key quantitative data.

Mechanism of Action

This compound exerts its biological effects by binding to and activating the CRF1 receptor, a G-protein coupled receptor.[1] Activation of the CRF1 receptor initiates a cascade of intracellular signaling events, primarily through the adenylyl cyclase pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[2] This signaling cascade is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system.[2] Chronic activation of the HPA axis is a well-established biological marker in patients with depression.[2]

In the central nervous system, CRF1 receptors are densely expressed in limbic brain regions, such as the amygdala, hippocampus, and prefrontal cortex, which are critically involved in regulating mood, fear, and anxiety.[3] By activating these receptors, this compound can mimic the effects of chronic stress, leading to the expression of depression- and anxiety-like behaviors in animal models.[4]

Data Presentation

The following table summarizes the key quantitative data regarding this compound's binding affinity and in vivo effects.

| Parameter | Value | Species | Receptor | Reference |

| Binding Affinity (Ki) | 1.7 nM | Rat | CRF1 | [1] |

| 222 nM | Rat | CRF2 | [1] | |

| In Vivo Effect | Induction of fecal pellet output | Rat | CRF1-mediated | [1] |

| Increase in ACTH levels | Rat | CRF1-mediated | [1] | |

| Induction of anxiety-like behavior (Elevated Plus Maze) | Mouse | CRF1-mediated | [4] |

Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of this compound to the CRF1 receptor.

Experimental Protocols

Detailed methodologies for key experiments using this compound to investigate depression and anxiety-like behaviors in rodents are provided below.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used behavioral assay to assess anxiety in rodents.[5][6][7][8][9] The test is based on the animal's natural aversion to open and elevated spaces.

Experimental Workflow:

Methodology:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[6]

-

Animals: Male mice (e.g., C57BL/6J) are commonly used.[4]

-

This compound Administration:

-

Route: Intracerebroventricular (i.c.v.) administration is effective for central nervous system targets.[4] Intraperitoneal (i.p.) injection can also be used.

-

Dose: A dose of 0.5 µg (i.c.v.) has been shown to produce significant anxiety-like effects.[4] A dose-response study is recommended to determine the optimal dose for a specific experimental setup.

-

Timing: Administer this compound 15-30 minutes prior to the EPM test.

-

-

Procedure:

-

Acclimatize the animals to the testing room for at least 30 minutes before the experiment.

-

Administer this compound or vehicle control.

-

Place the mouse in the center of the maze, facing an open arm.[7]

-

Allow the animal to explore the maze for 5 minutes.

-

Record the session using a video camera and tracking software.

-

-

Data Analysis: The primary measures of anxiety are the time spent in and the number of entries into the open arms. A decrease in these parameters is indicative of an anxiogenic effect.

Forced Swim Test (FST) for Depression-Like Behavior

The FST is a widely used model to assess behavioral despair, a core symptom of depression in rodents.[10][11][12][13][14]

Methodology:

-

Apparatus: A transparent cylinder filled with water.

-

Animals: Rats or mice.

-

This compound Administration:

-

Route: i.c.v. or i.p. administration.

-

Dose: Dose-response studies are necessary to establish an effective dose for inducing a depressive-like phenotype.

-